N-(2,4-Dinitrophenyl)-dl-threonine
N-(2,4-Dinitrophenyl)-dl-threonine
Brand Name:
Vulcanchem
CAS No.:
1655-65-8
VCID:
VC21234059
InChI:
InChI=1S/C10H11N3O7/c1-5(14)9(10(15)16)11-7-3-2-6(12(17)18)4-8(7)13(19)20/h2-5,9,11,14H,1H3,(H,15,16)/t5-,9-/m1/s1
SMILES:
CC(C(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])O
Molecular Formula:
C10H11N3O7
Molecular Weight:
285.21 g/mol
N-(2,4-Dinitrophenyl)-dl-threonine
CAS No.: 1655-65-8
Cat. No.: VC21234059
Molecular Formula: C10H11N3O7
Molecular Weight: 285.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1655-65-8 |
|---|---|
| Molecular Formula | C10H11N3O7 |
| Molecular Weight | 285.21 g/mol |
| IUPAC Name | (2R,3R)-2-(2,4-dinitroanilino)-3-hydroxybutanoic acid |
| Standard InChI | InChI=1S/C10H11N3O7/c1-5(14)9(10(15)16)11-7-3-2-6(12(17)18)4-8(7)13(19)20/h2-5,9,11,14H,1H3,(H,15,16)/t5-,9-/m1/s1 |
| Standard InChI Key | PWOCOTZWYFGDMO-MLUIRONXSA-N |
| Isomeric SMILES | C[C@H]([C@H](C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])O |
| SMILES | CC(C(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])O |
| Canonical SMILES | CC(C(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator